molecular formula C20H30O5 B1493594 Yuexiandajisu E CAS No. 866556-16-3

Yuexiandajisu E

Cat. No.: B1493594
CAS No.: 866556-16-3
M. Wt: 350.4 g/mol
InChI Key: BEVHDQRDCPDJKW-YRJLCNQLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Yuexiandajisu E” is a complex organic molecule characterized by multiple hydroxyl groups and a fused ring system. Compounds of this nature often exhibit significant biological activity and are of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the fused ring system and the introduction of hydroxyl groups. Common synthetic routes may include:

    Cyclization reactions: to form the fused ring system.

    Hydroxylation reactions: to introduce hydroxyl groups at specific positions.

    Protecting group strategies: to ensure selective reactions at different stages of the synthesis.

Industrial Production Methods

Industrial production of complex organic molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include:

    Scaling up reactions: from laboratory to industrial scale.

    Optimization of reaction conditions: such as temperature, pressure, and solvent choice.

    Use of catalysts: to increase reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

    Chemistry: Study of reaction mechanisms and synthesis of complex molecules.

    Biology: Investigation of biological activity and potential therapeutic effects.

    Medicine: Development of new drugs and treatments for diseases.

    Industry: Use as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. This may include:

    Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.

    Interacting with DNA or RNA: Influencing gene expression and protein synthesis.

    Modulating signaling pathways: Affecting cellular communication and function.

Comparison with Similar Compounds

Similar Compounds

    Yuexiandajisu E: is similar to other complex organic molecules with fused ring systems and multiple hydroxyl groups.

Uniqueness

  • The specific arrangement of functional groups and the fused ring system give the compound unique properties, such as specific biological activity or reactivity.

Properties

IUPAC Name

(4aR,6aR,7R,10aS,11R,11aR,11bR)-6a,7,11-trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-10-12-14(25-17(10)23)13(21)15-19(4)8-5-7-18(2,3)11(19)6-9-20(15,24)16(12)22/h11,13-16,21-22,24H,5-9H2,1-4H3/t11-,13+,14+,15+,16-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVHDQRDCPDJKW-YRJLCNQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3C4(CCCC(C4CCC3(C2O)O)(C)C)C)O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@@H]([C@@H]([C@H]3[C@@]4(CCCC([C@H]4CC[C@@]3([C@@H]2O)O)(C)C)C)O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Yuexiandajisu E
Reactant of Route 2
Yuexiandajisu E
Reactant of Route 3
Yuexiandajisu E
Reactant of Route 4
Yuexiandajisu E
Reactant of Route 5
Yuexiandajisu E
Reactant of Route 6
Yuexiandajisu E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.